molecular formula C10H14N2O3 B3246690 Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate CAS No. 1796976-92-5

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Cat. No.: B3246690
CAS No.: 1796976-92-5
M. Wt: 210.23
InChI Key: PMEXFDDEQWNOKV-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (CAS 1892520-44-3) is a high-purity, heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery research . This compound features a hybrid architecture that combines a 1,2-oxazole (isoxazole) ring, a privileged scaffold in neuroactive compounds, with a piperidine moiety, a common feature in pharmacologically active molecules . With a molecular formula of C10H15ClN2O3 and a molecular weight of 246.69 g/mol, it is supplied as its stable hydrochloride salt to enhance shelf-life and handling . The primary research application of this compound is as a key synthetic intermediate for the development of novel heterocyclic amino acid-like building blocks, which are increasingly valuable for constructing DNA-encoded chemical libraries and exploring new chemical space in the search for protein ligands . The 1,2-oxazole core is a known bioisostere, and its derivatives have been investigated as agonists for glutamate receptors (e.g., AMPA receptors) in the central nervous system, mimicking the effects of classical neurotransmitters . Furthermore, the piperidin-4-yl subunit provides a versatile handle for further structural diversification, allowing researchers to create diverse arrays of analogues for structure-activity relationship (SAR) studies . This chemical is characterized by spectroscopic data (1H, 13C, 15N NMR, HRMS) and is offered with a typical purity of 95% or higher . It is critical to handle this material in accordance with laboratory safety protocols, as it carries hazard warnings H303, H313, and H333

Properties

IUPAC Name

methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEXFDDEQWNOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxazole ring can engage in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate C₁₀H₁₄N₂O₃ 210.23 Piperidin-4-yl group at position 3; methyl ester at position 5 Pharmaceutical intermediate (e.g., enzyme inhibitors)
Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate C₁₁H₁₀ClNO₃ 239.65 4-Chlorophenyl group at position 3; partially saturated oxazole ring (4,5-dihydro) Not explicitly stated, but dihydro-oxazoles often used in agrochemicals or antivirals
Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate C₁₁H₈FNO₃ 221.18 3-Fluorophenyl group at position 3 Small-molecule scaffold for lab use; potential fluorinated drug candidate
Methyl 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate C₁₂H₁₁Cl₂NO₃ 288.13 3,5-Dichlorophenyl and methyl groups; dihydro-oxazole ring Likely explored for pesticidal or antimicrobial activity
Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate C₁₀H₈N₂O₃ 204.18 Pyridin-3-yl group at position 3 Heteroaromatic scaffold for metal coordination or kinase inhibitors
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride C₈H₁₃ClN₄O 216.67 Oxadiazole core (1,2,4-isomer) with piperidin-4-yl group; hydrochloride salt CNS drug candidates (e.g., modulators of neurotransmitter receptors)
Ethyl 3-[(chlorosulfonyl)methyl]-1,2-oxazole-5-carboxylate C₈H₈ClNO₅S 253.68 Chlorosulfonylmethyl group at position 3; ethyl ester Reactive intermediate for sulfonamide synthesis

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and fluoro (F) substituents (e.g., in ) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets. For example, the 3-fluorophenyl analog () has a lower molecular weight (221.18 vs. 239.65 for the 4-chlorophenyl analog) but similar solubility challenges due to aromaticity. Piperidine vs.

Heterocycle Modifications: Oxazole vs. Oxadiazole: The 1,2-oxazole core (five-membered ring with O and N) in the main compound contrasts with the 1,2,4-oxadiazole in , which contains two nitrogen atoms. Oxadiazoles are more electron-deficient, favoring interactions with cationic targets (e.g., ion channels).

Biological Relevance :

  • The main compound’s piperidine moiety is a common pharmacophore in kinase inhibitors (e.g., HSD17B13 inhibitors as in ).
  • Halogenated analogs () may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation.

Biological Activity

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring fused with an oxazole ring, which contributes to its biological activity. The presence of both piperidine and oxazole moieties allows for versatile interactions with biological targets, making it a valuable scaffold in drug development.

The mechanism of action of this compound involves interactions with various molecular targets:

  • Neurotransmitter Receptors : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.
  • Enzyme Modulation : The oxazole ring can participate in hydrogen bonding and other interactions with enzymes, modulating their activity and affecting metabolic pathways.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antioxidant Activity : Studies indicate that derivatives of oxazole compounds exhibit significant radical scavenging properties. For instance, related compounds have shown radical scavenging activity ranging from 32.0% to 87.3% at a concentration of 25 µM compared to ascorbic acid as a reference .
  • Anti-inflammatory Effects : In vivo studies have shown that related oxazole derivatives can significantly inhibit edema in carrageenan-induced paw edema models, suggesting anti-inflammatory potential .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of compounds related to this compound:

StudyCompoundBiological ActivityFindings
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylateAntioxidantExhibited significant DPPH radical scavenging activity.
Various oxadiazole derivativesAnti-inflammatoryDemonstrated edema inhibition in animal models.
Benzoylpiperidine derivativesAnticancerShowed selective inhibition of cancer cell viability (IC50 values <100 µM).

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., oxazole C-5 vs. C-3 substitution) and piperidine ring conformation.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–280 nm) monitors purity (>95% required for pharmacological studies).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

How can molecular docking and pharmacophore modeling predict its activity against serotonin receptors (e.g., 5HT7R)?

Advanced Research Question

  • Docking Workflow :
    • Prepare the receptor (5HT7R PDB ID: 5X6D) using tools like AutoDock Vina.
    • Generate ligand conformers and dock using flexible residue sampling near the orthosteric site.
    • Analyze binding poses for hydrogen bonds (e.g., oxazole O with Ser5.42) and hydrophobic interactions (piperidine with Phe6.51).
  • Pharmacophore Features : Aromatic oxazole, ester carbonyl, and piperidine nitrogen are critical for antagonism.
    Validation : Compare predicted binding free energies (ΔG) with experimental pIC50_{50} values from analogues (e.g., AX1-AX6 in Table IX) .

How should researchers resolve contradictions in crystallographic data for this compound?

Advanced Research Question

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXL for refinement.
  • Discrepancy Sources :
    • Disorder in Piperidine Ring : Apply restraints to N-methyl groups during refinement.
    • Oxazole Torsion Angles : Validate against DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Validation Tools : Check Rfree_{\text{free}} values (<0.25) and electron density maps (e.g., omit maps for ambiguous regions) .

What computational approaches guide structure-activity relationship (SAR) optimization for enhanced selectivity?

Advanced Research Question

  • 3D-QSAR : Build a CoMFA/CoMSIA model using derivatives with varying substituents (e.g., methyl vs. cyclopropyl on oxazole).
  • Free Energy Perturbation (FEP) : Simulate mutations in target receptors (e.g., 5HT7R vs. 5HT1A) to predict selectivity.
  • ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hERG liability by modifying the piperidine N-substituent .

How to design in vitro assays to evaluate its antimicrobial or anticancer potential?

Advanced Research Question

  • Antimicrobial Testing :
    • MIC Assay : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Time-Kill Kinetics : Monitor bactericidal activity over 24 hours.
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa).
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
      Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

What strategies mitigate metabolic instability of the methyl ester group in vivo?

Advanced Research Question

  • Prodrug Design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis.
  • Enzyme Inhibition : Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate).
  • Metabolite Identification : Use LC-MS/MS to track hydrolysis products in liver microsomes .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates to assess target protein stabilization.
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent binding and pull-down assays.
  • SPR/BLI : Measure real-time binding kinetics (kon_{\text{on}}/koff_{\text{off}}) on Biacore or Octet platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate
Reactant of Route 2
Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

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